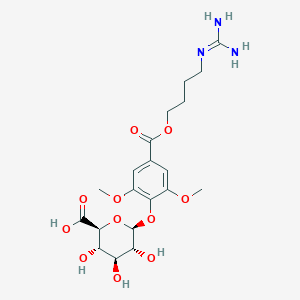
(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is commonly known as Flurbiprofen and is used for the treatment of pain, inflammation, and fever. Flurbiprofen is a chiral compound, and the (2R)-enantiomer is the active form of the drug.
Mécanisme D'action
Flurbiprofen works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. By blocking the production of these inflammatory mediators, Flurbiprofen reduces pain and inflammation.
Biochemical and physiological effects:
Flurbiprofen has been shown to have both analgesic and anti-inflammatory effects. It is rapidly absorbed after oral administration and has a half-life of approximately 4 hours. Flurbiprofen is metabolized in the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
Flurbiprofen is widely used in laboratory experiments to study its anti-inflammatory and analgesic properties. Its advantages include its well-established mechanism of action and its availability in both racemic and enantiopure forms. However, its limitations include its potential for side effects and its relatively short half-life.
Orientations Futures
There are several areas of future research for Flurbiprofen. One potential direction is the development of more potent and selective cyclooxygenase inhibitors that have fewer side effects. Another area of research is the investigation of Flurbiprofen's potential use in the treatment of Alzheimer's disease, as well as other neurodegenerative disorders. Additionally, Flurbiprofen's anti-inflammatory properties may have applications in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
Méthodes De Synthèse
The synthesis of Flurbiprofen involves the reaction of 4-fluorobenzophenone with isobutyric acid in the presence of a Lewis acid catalyst. The resulting intermediate is then reduced with lithium aluminum hydride to obtain the (2R)-enantiomer of Flurbiprofen.
Applications De Recherche Scientifique
Flurbiprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Flurbiprofen has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
Propriétés
IUPAC Name |
(2R)-3-(4-fluorophenyl)-2,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-8(11(14)15)12(2,3)9-4-6-10(13)7-5-9/h4-8H,1-3H3,(H,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZBBPIKNHTWBY-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C(C)(C)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-((2-chloro-4-fluorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2464092.png)
![2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B2464093.png)
![3-(4-fluorophenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2464094.png)

![N-(3-ethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2464098.png)
![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2464100.png)
